1-(4-Methoxybenzyl)-3-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)urea
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Description
Scientific Research Applications
Synthesis and Chemical Modifications
A study focused on the modification of a compound with similar structural elements to 1-(4-Methoxybenzyl)-3-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)urea, where the acetamide group was replaced with an alkylurea moiety. This modification aimed at evaluating the antiproliferative activities of the synthesized compounds against human cancer cell lines, investigating their potential as anticancer agents with low toxicity. The compounds exhibited potent antiproliferative activity and reduced acute oral toxicity, suggesting their viability as PI3K inhibitors and anticancer agents (Xiao-meng Wang et al., 2015).
Analytical Applications
Deuterium-labeled derivatives of compounds with a similar structure to this compound have been synthesized for use as internal standards in liquid chromatography–mass spectrometry (LC–MS) analysis. These labeled compounds are crucial for drug absorption, distribution, and other pharmacokinetic studies, highlighting the importance of such derivatives in analytical chemistry and drug development processes (D. Liang et al., 2020).
Structural Studies
Structural analysis of related compounds has provided insights into the conformation and molecular arrangement, contributing to the understanding of their chemical behavior and potential interactions. Such studies are fundamental in drug design and the development of new therapeutic agents, as they help in predicting the bioactivity and stability of novel compounds (G. Gasser & H. Stoeckli-Evans, 2004).
Environmental Fate and Degradation
Research on the degradation of similar sulfonylurea compounds in soil under various conditions has provided valuable information on their environmental fate. Understanding the degradation pathways and the factors influencing these processes is crucial for assessing the environmental impact of such compounds and their residues. This knowledge is essential for the development of more environmentally friendly pesticides and herbicides (P. Morrica et al., 2001).
Properties
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-3-(5-methylsulfonyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O4S2/c1-24-12-5-3-11(4-6-12)9-17-15(21)19-16-18-13-7-8-20(26(2,22)23)10-14(13)25-16/h3-6H,7-10H2,1-2H3,(H2,17,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JABHIAQXUCMRDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)NC2=NC3=C(S2)CN(CC3)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.